3-Cyclobutyl-1-methyl-1H-pyrazole
Description
3-Cyclobutyl-1-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a cyclobutyl group at position 3 and a methyl group at position 1 (Figure 1). Pyrazole derivatives are widely studied due to their applications in medicinal chemistry, agrochemicals, and materials science. The cyclobutyl moiety introduces steric bulk and modulates lipophilicity, while the methyl group at position 1 influences electronic properties and steric accessibility for further functionalization.
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
3-cyclobutyl-1-methylpyrazole |
InChI |
InChI=1S/C8H12N2/c1-10-6-5-8(9-10)7-3-2-4-7/h5-7H,2-4H2,1H3 |
InChI Key |
GKXVBQFQJYSRHR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the reaction of hydrazine derivatives with acetylenic ketones, forming pyrazoles through a mixture of regioisomers .
Industrial Production Methods
Industrial production of 3-Cyclobutyl-1-methyl-1H-pyrazole may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of transition-metal catalysts and photoredox reactions are also explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The pyrazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydrazines, and transition-metal catalysts. Conditions such as temperature, solvent, and reaction time are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with terminal alkynes can yield 3,5-disubstituted pyrazoles .
Scientific Research Applications
3-Cyclobutyl-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The position and nature of substituents significantly alter pyrazole behavior. Key analogs and their distinguishing features are summarized below:
Structural Insights :
- Cyclobutyl vs.
- Methyl vs. Carboxylic Acid : The methyl group at N1 in the target compound reduces polarity compared to carboxylic acid derivatives (e.g., ), impacting solubility and membrane permeability .
- Electron-Withdrawing Groups : Analogs with trifluoromethyl (e.g., ) exhibit stronger electron-withdrawing effects, increasing resistance to oxidative metabolism .
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